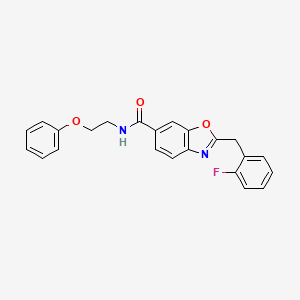![molecular formula C17H18Cl2O4 B4931328 1,4-Dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene](/img/structure/B4931328.png)
1,4-Dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,4-Dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene is a complex organic compound with the molecular formula C17H18Cl2O4. This compound is characterized by its aromatic benzene ring substituted with chlorine atoms and ether linkages, making it a subject of interest in various fields of scientific research.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,4-Dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene typically involves multiple steps of organic reactions. One common method involves the initial formation of the benzene ring with chlorine substitutions, followed by the introduction of the ether linkages through nucleophilic substitution reactions. The reaction conditions often require the use of catalysts and specific solvents to facilitate the desired transformations.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale reactions using similar synthetic routes but optimized for efficiency and yield. The use of continuous flow reactors and advanced purification techniques ensures the high purity of the final product.
化学反応の分析
Types of Reactions
1,4-Dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene undergoes various types of chemical reactions, including:
Electrophilic Aromatic Substitution: The benzene ring can participate in electrophilic aromatic substitution reactions, where electrophiles replace one of the hydrogen atoms on the ring.
Nucleophilic Substitution: The ether linkages can undergo nucleophilic substitution reactions, where nucleophiles replace the ether groups.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include halogens (e.g., bromine, chlorine) and Lewis acids (e.g., aluminum chloride) as catalysts.
Nucleophilic Substitution: Reagents such as sodium alkoxides and potassium hydroxide are often used under basic conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, electrophilic aromatic substitution can yield halogenated derivatives, while nucleophilic substitution can produce various ether derivatives.
科学的研究の応用
1,4-Dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties and as a model compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
作用機序
The mechanism of action of 1,4-Dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene involves its interaction with specific molecular targets. The compound can interact with enzymes and receptors, leading to various biochemical effects. The pathways involved may include signal transduction and metabolic processes, depending on the context of its application.
類似化合物との比較
Similar Compounds
1,4-Dichlorobenzene: A simpler compound with only chlorine substitutions on the benzene ring.
1,4-Dichloro-2-methoxybenzene: Contains a methoxy group in addition to chlorine substitutions.
1,4-Dichloro-2-(trichloromethyl)benzene: Features a trichloromethyl group along with chlorine substitutions.
Uniqueness
1,4-Dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene is unique due to its complex structure with multiple ether linkages and a methoxyphenoxy group
特性
IUPAC Name |
1,4-dichloro-2-[2-[2-(3-methoxyphenoxy)ethoxy]ethoxy]benzene |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18Cl2O4/c1-20-14-3-2-4-15(12-14)22-9-7-21-8-10-23-17-11-13(18)5-6-16(17)19/h2-6,11-12H,7-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VPURVEXBJYKMTE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC(=CC=C1)OCCOCCOC2=C(C=CC(=C2)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18Cl2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
357.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![N-{2-[4-methyl-6-(trifluoromethyl)-2-pyrimidinyl]ethyl}-1-(3-phenylpropyl)-1H-1,2,3-triazole-4-carboxamide](/img/structure/B4931263.png)
![4-(2-methyl-1,3-thiazol-4-yl)-1-oxaspiro[4.5]decan-2-one](/img/structure/B4931281.png)
![methyl 4-[ethyl({1-[2-(2-methylphenyl)ethyl]-4-piperidinyl}methyl)amino]-4-oxobutanoate](/img/structure/B4931284.png)


![N-[2-[4-(4-bromobenzoyl)piperazin-1-yl]ethyl]-N'-phenyloxamide](/img/structure/B4931305.png)

![N-[(2-{methyl[2-(2-pyridinyl)ethyl]amino}-3-pyridinyl)methyl]-2-pyrazinamine](/img/structure/B4931319.png)
![5-chloro-N-[2-chloro-5-(6-methyl-1,3-benzoxazol-2-yl)phenyl]-2-methoxybenzamide](/img/structure/B4931331.png)

![5-{[1-(4-chlorophenyl)-2,5-dimethyl-1H-pyrrol-3-yl]methylene}-3-ethyl-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B4931348.png)
![5-[3-(4-fluorobenzyl)-1,2,4-oxadiazol-5-yl]-N-methyl-N-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2-pyridinamine](/img/structure/B4931362.png)

